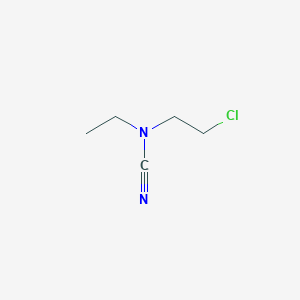

(2-Chloroethyl)(cyano)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloroethyl)(cyano)ethylamine is an organic compound with the molecular formula C5H9ClN2 It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to produce 2-chloroethylamine hydrochloride. This intermediate is then reacted with cyanogen bromide to yield this compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions include substituted amines, nitriles, and heterocyclic compounds, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

(2-Chloroethyl)(cyano)ethylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of (2-Chloroethyl)(cyano)ethylamine involves the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules. This interaction can lead to the alkylation of DNA or proteins, affecting their function and leading to various biological effects . The compound’s reactivity is primarily due to the presence of the chloroethyl and cyano groups, which facilitate the formation of reactive species.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroethylamine Hydrochloride: Similar in structure but lacks the cyano group.

2-Bromoethylamine Hydrobromide: Contains a bromine atom instead of chlorine.

3-Chloropropylamine Hydrochloride: Has an additional carbon in the chain.

Uniqueness

The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Activité Biologique

(2-Chloroethyl)(cyano)ethylamine is a chemical compound that has garnered interest in various fields, particularly in pharmaceuticals and toxicology. Its biological activity is significant due to its structural similarities to other alkylating agents, which are known for their roles in DNA damage and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both chloroethyl and cyano functional groups, which contribute to its reactivity. The compound can be represented structurally as follows:

This structure indicates potential for interaction with nucleophilic sites in biological molecules, particularly DNA.

1. DNA Damage and Repair

Research indicates that compounds similar to this compound exhibit significant DNA-damaging effects. For instance, studies on related compounds like 2-chloroethyl ethyl sulfide (CEES), a sulfur mustard analog, demonstrated that exposure leads to phosphorylation of histone H2A.X and p53 accumulation, markers of DNA damage . The oxidative stress induced by these compounds contributes to the activation of various signaling pathways involved in cellular repair mechanisms.

2. Oxidative Stress

The compound induces oxidative stress characterized by increased levels of reactive oxygen species (ROS). This was evidenced by elevated mitochondrial ROS levels following exposure to CEES, leading to oxidative DNA damage . The involvement of antioxidants such as glutathione has been shown to mitigate these effects, suggesting a potential therapeutic angle for reducing toxicity.

Case Study 1: CEES-Induced Skin Injury

A study investigating the effects of CEES on mouse skin revealed that exposure resulted in significant histopathological changes, including increased epidermal thickness and inflammatory cell infiltration. Key findings included:

- Increased phosphorylation of H2A.X indicative of DNA damage.

- Upregulation of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

This case illustrates the potential for this compound to induce similar biological responses based on its structural properties.

Case Study 2: Antitumor Activity

Another study explored the antitumor properties of related chloroethyl compounds. Two derivatives exhibited enhanced antitumor activity compared to their parent compounds, highlighting the potential for this compound in cancer therapy . The mechanism appears linked to its ability to form DNA cross-links, thereby interfering with replication and transcription processes.

Toxicological Profile

The toxicological implications of this compound are significant due to its alkylating nature. It poses risks not only through direct DNA damage but also via the induction of inflammatory responses. The Environmental Protection Agency has classified related compounds as potentially hazardous due to their long-term effects on human health and the environment .

Summary Table: Biological Effects of this compound

Propriétés

IUPAC Name |

2-chloroethyl(ethyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2/c1-2-8(5-7)4-3-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIWTYLLDUEXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.